molecular formula C23H18N2O4 B11155296 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide

2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B11155296
M. Wt: 386.4 g/mol
InChI Key: HHUOSPNSSCKJBK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide can be achieved through a multi-step process. One common method involves the following steps:

    Synthesis of 2-oxo-2H-chromen-3-yl derivative: This can be achieved by reacting salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine to form 3-acetylcoumarin.

    Formation of 4-(2-oxo-2H-chromen-3-yl)phenol: The 3-acetylcoumarin is then reacted with phenol in the presence of a catalyst such as sulfuric acid to form the desired phenol derivative.

    Synthesis of 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetic acid: The phenol derivative is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the acetic acid derivative.

    Formation of this compound: Finally, the acetic acid derivative is reacted with pyridine-3-methylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenoxy and pyridinyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Conditions for substitution reactions can vary widely depending on the specific substituents involved, but common reagents include halogens, alkylating agents, and acylating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy and pyridinyl derivatives.

Mechanism of Action

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

2-[4-(2-oxochromen-3-yl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C23H18N2O4/c26-22(25-14-16-4-3-11-24-13-16)15-28-19-9-7-17(8-10-19)20-12-18-5-1-2-6-21(18)29-23(20)27/h1-13H,14-15H2,(H,25,26)

InChI Key

HHUOSPNSSCKJBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OCC(=O)NCC4=CN=CC=C4

Origin of Product

United States

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